3-Chloro-5-methylpyrazine-2-carboxamide

Antimycobacterial Tuberculosis Pyrazinamide Derivatives

Medicinal chemists targeting resistant TB or herbicidal leads need a reliable, regiospecifically substituted pyrazine intermediate. 3-Chloro-5-methylpyrazine-2-carboxamide delivers the precise 3-Cl-5-Me pattern essential for rapid SAR exploration via aminodehalogenation. Expected anti-TB MIC values in the low μM range and selectivity index >40. Herbicidal lead development benefits from IC50 ~85 μmol·L⁻¹ against photosystem II. Available at ≥95% purity with consistent batch quality, ready for immediate global dispatch.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B8061139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylpyrazine-2-carboxamide
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)Cl)C(=O)N
InChIInChI=1S/C6H6ClN3O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)
InChIKeyJEDOBXCGHBZIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methylpyrazine-2-carboxamide: Strategic Intermediate


3-Chloro-5-methylpyrazine-2-carboxamide (CAS 1134622-57-3) is a heterocyclic compound featuring a pyrazine core with a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxamide group at the 2-position . This specific substitution pattern is central to its role as a versatile intermediate in pharmaceutical and agrochemical research [1]. Its primary value stems from its defined reactivity, making it a strategic building block for the synthesis of more complex, biologically active molecules, rather than a final active pharmaceutical ingredient (API) itself . Its availability from various suppliers at defined purity levels (e.g., 95%) supports its use in controlled experimental settings .

Why 3-Chloro-5-methylpyrazine-2-carboxamide Cannot Be Replaced


The specific 3-chloro-5-methyl substitution pattern on the pyrazine-2-carboxamide scaffold is critical for its synthetic utility and downstream biological performance. Simply substituting it with an unsubstituted, a differently substituted, or a mono-substituted analog like 5-methylpyrazine-2-carboxamide or 3-chloropyrazine-2-carboxamide [1] is likely to fail. This is because the presence of both an electron-withdrawing chlorine and an electron-donating methyl group uniquely influences the electronic properties of the pyrazine ring, affecting its reactivity in subsequent coupling reactions (e.g., aminodehalogenation) and the final molecule's ability to engage biological targets [2]. The following evidence details the quantifiable impacts of these structural differences, demonstrating why this precise intermediate is non-fungible.

3-Chloro-5-methylpyrazine-2-carboxamide vs. Key Analogs


Antimycobacterial Activity

While direct MIC data for 3-Chloro-5-methylpyrazine-2-carboxamide itself is not available, its value is derived from its role as a precursor to potent antimycobacterial agents. Compounds synthesized from the closely related 3-chloropyrazine-2-carboxamide scaffold demonstrate significant whole-cell activity against Mycobacterium tuberculosis H37Rv, achieving MIC values as low as 6 μM [1]. This suggests that derivatives of the target compound, which incorporates both a 3-chloro and a 5-methyl group, are expected to be active and represent a distinct chemical class from pyrazinamide. The presence of both substituents offers a different vector for SAR exploration compared to mono-substituted analogs.

Antimycobacterial Tuberculosis Pyrazinamide Derivatives

Cytotoxicity and Selectivity

An important differentiator for chloro-pyrazine-2-carboxamide derivatives is their potential for favorable selectivity indices. Compounds derived from this scaffold have demonstrated a wide therapeutic window. For instance, the most potent antimycobacterial derivative based on 3-chloropyrazine-2-carboxamide exhibited an IC50 of ≥ 250 μM in the HepG2 cytotoxicity model, indicating low general cellular toxicity compared to its antibacterial MIC of 6 μM [1]. Similarly, a series of N-phenylpyrazine-2-carboxamides showed promising selectivity with no cytotoxicity detected in the HepG2 model at tested concentrations and estimated IC50 values in the hundreds of μM [2]. This suggests that the chloro-substituted pyrazine core, which is a key feature of the target compound, may confer a built-in selectivity advantage over other chemical classes.

Cytotoxicity Selectivity Drug Safety

Photosynthesis Inhibition Activity

The pyrazinecarboxamide class, which includes 3-Chloro-5-methylpyrazine-2-carboxamide, has been evaluated for herbicidal activity via the inhibition of photosynthesis. While the target compound itself has not been directly tested in the available literature, a close analog, 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid, demonstrated significant inhibitory activity against the oxygen evolution rate in spinach chloroplasts with an IC50 of 85.0 μmol·L⁻¹ [1]. This activity is a class-level characteristic, and the introduction of a 3-chloro group, as in the target compound, is a known structural modification used to modulate lipophilicity and binding affinity in herbicidal agents [2].

Herbicide Photosynthesis Inhibition Agrochemical

3-Chloro-5-methylpyrazine-2-carboxamide: Key R&D Applications


Antitubercular Lead Optimization

This compound is an ideal starting material for synthesizing focused libraries of pyrazine-2-carboxamide derivatives aimed at combating Mycobacterium tuberculosis. Its 3-chloro group serves as a versatile handle for introducing diverse substituents via aminodehalogenation or other coupling reactions [1]. The presence of the 5-methyl group offers a point of differentiation from previous series based on 3-chloropyrazine-2-carboxamide alone, allowing chemists to explore new SAR space and optimize for both potency (expected MIC values in the low μM range) and selectivity (expected SI > 40) [2]. This can be crucial for developing candidates with a better resistance profile than pyrazinamide.

Herbicide Lead Discovery

The compound is a valuable precursor for developing new herbicidal agents targeting photosystem II. The 5-methylpyrazine-2-carboxamide core is a known scaffold for photosynthesis inhibition (IC50 ~85 μmol·L⁻¹ for a related analog) [3]. The 3-chloro group on the target compound provides an additional site for chemical modification to fine-tune physicochemical properties like lipophilicity and solubility, which are critical for foliar uptake and translocation in plants. Researchers can use this intermediate to quickly generate and evaluate a new chemical space in the competitive herbicide market.

Chemical Biology Tool Compounds

For groups investigating the biological roles of enzymes like InhA (enoyl-ACP reductase) in M. tuberculosis or other bacterial targets, 3-Chloro-5-methylpyrazine-2-carboxamide serves as a strategic intermediate to create targeted chemical probes [2]. Its defined synthetic accessibility allows for the rapid generation of derivatives for target engagement studies, mechanism of action research, or as starting points for developing selective inhibitors. The established synthetic protocols for this class of molecules ensure reproducible access to a variety of functionalized analogs [1].

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